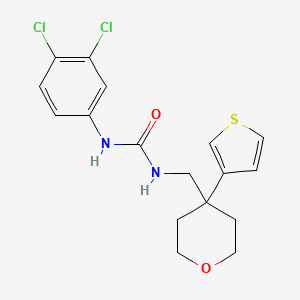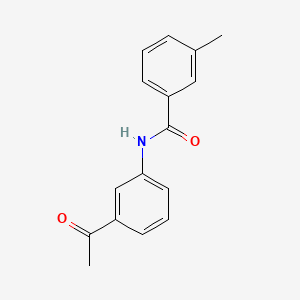
N-(3-acetylphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-acetylphenyl)-3-methylbenzamide” is a chemical compound with the linear formula C16H15NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H15NO2 . The molecular weight of this compound is 253.303 .Wissenschaftliche Forschungsanwendungen
Inhibition of Cholinesterases
Compounds related to N-(3-acetylphenyl)-3-methylbenzamide, such as N,N-Diethyl-3-methylbenzamide (DEET), have been investigated for their neurotoxicological effects, specifically their ability to inhibit cholinesterase activity. Cholinesterases are enzymes involved in the breakdown of the neurotransmitter acetylcholine, and inhibitors of these enzymes are of interest due to their potential implications in neurobiology and toxicology. For instance, DEET, a widely used insect repellent, has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations, raising questions about its safety, particularly in combination with other chemicals (Corbel et al., 2009).
Synthesis and Chemical Transformations
Research on related benzamide compounds has focused on their synthesis and potential chemical transformations, which are crucial for developing new materials and pharmaceuticals. For example, the ortho-acetoxylation of N-(2-benzoylphenyl)benzamides through catalytic C–H activation has been achieved, demonstrating the versatility of benzamide derivatives in organic synthesis and their potential for creating novel compounds with specific properties (Reddy et al., 2011).
Pharmacological Evaluation
Derivatives of benzamide, such as N-acylhydrazone derivatives, have been explored for their pharmacological properties, particularly as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are of significant interest in cancer research due to their potential to modulate gene expression and induce cancer cell death. Studies on these derivatives have highlighted their efficacy in inhibiting HDAC6/8, suggesting their potential in developing new therapeutic agents (Rodrigues et al., 2016).
Environmental Impact and Toxicology
The environmental persistence and toxicological effects of benzamide derivatives, particularly as they relate to insect repellents like DEET, have also been studied. These studies are crucial for understanding the ecological impact of these compounds and their safety for human use. For example, research on DEET's toxicity toward non-target aquatic invertebrates has shown moderate toxicity but highlights the need for environmental risk assessment (Campos et al., 2016).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “N-(3-acetylphenyl)-3-methylbenzamide” are not available, research into related compounds suggests potential areas of interest. For instance, the synthesis of isoindolo[2,1-a]quinoline derivatives from phthalide derivatives has been proposed, which could be exploited for the generation of new compounds .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share structural similarities with N-(3-acetylphenyl)-3-methylbenzamide, are known to interact with their targets through various mechanisms, leading to a wide range of biological activities .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that similar compounds, such as n-(3-acetylphenyl)-n-methylacetamide, have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.
Result of Action
It can be inferred from related compounds that it may lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-5-3-7-14(9-11)16(19)17-15-8-4-6-13(10-15)12(2)18/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDSQOGEXBLHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone](/img/structure/B2962212.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962213.png)
![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2962215.png)


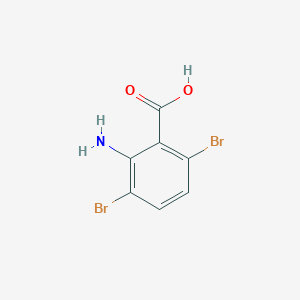
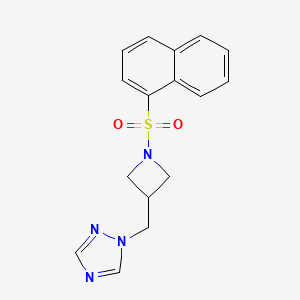
![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)
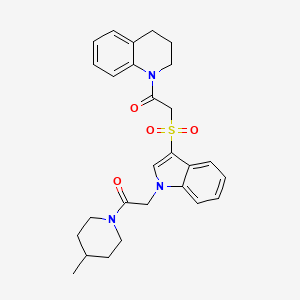
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2962227.png)

